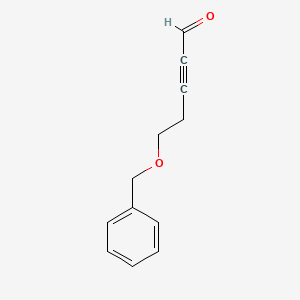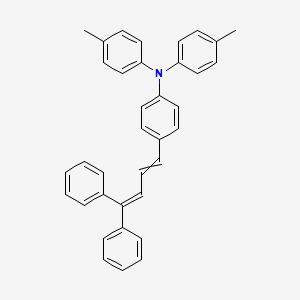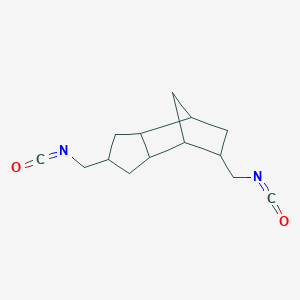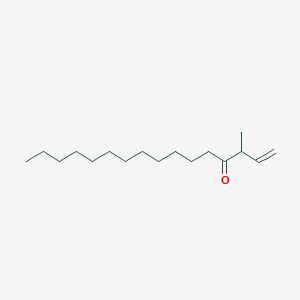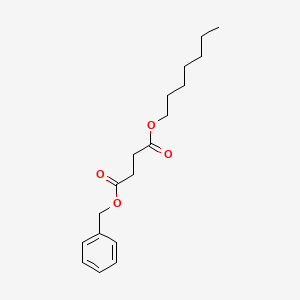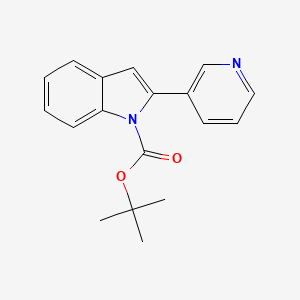
1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a pyridine ring attached to the indole structure, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-1-carboxylic acid, 3-[[3-(aminocarbonyl)-2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-, 1,1-dimethylethyl ester
- 1H-Indole-1-carboxylic acid, 3-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-, 1,1-dimethylethyl ester
- 1H-Indole-1-carboxylic acid, 6-chloro-2-(5-formyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which combines an indole core with a pyridine ring and a tert-butyl ester group. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
157427-58-2 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
tert-butyl 2-pyridin-3-ylindole-1-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-9-5-4-7-13(15)11-16(20)14-8-6-10-19-12-14/h4-12H,1-3H3 |
Clave InChI |
IMFNTYKFDCOGOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


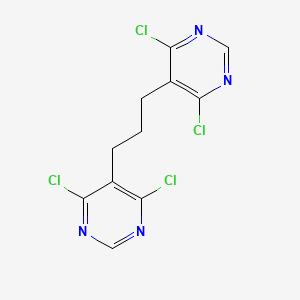
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
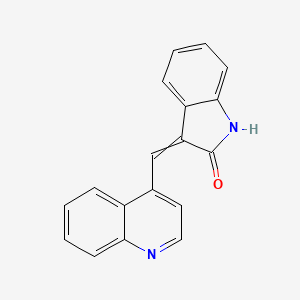
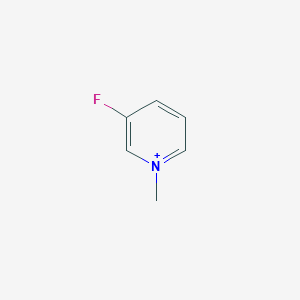

![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
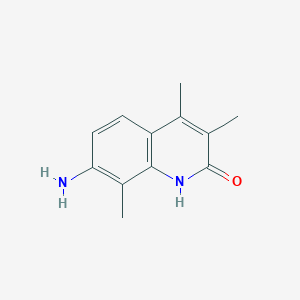
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
